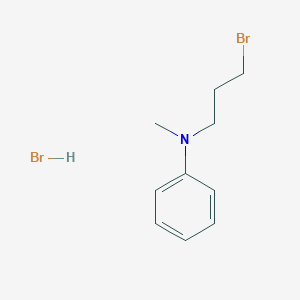

N-(3-bromopropyl)-N-methylaniline hydrobromide

CAS No.: 1909309-57-4

Cat. No.: VC2897811

Molecular Formula: C10H15Br2N

Molecular Weight: 309.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909309-57-4 |

|---|---|

| Molecular Formula | C10H15Br2N |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | N-(3-bromopropyl)-N-methylaniline;hydrobromide |

| Standard InChI | InChI=1S/C10H14BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h2-4,6-7H,5,8-9H2,1H3;1H |

| Standard InChI Key | DOBFJKFNFJSZLH-UHFFFAOYSA-N |

| SMILES | CN(CCCBr)C1=CC=CC=C1.Br |

| Canonical SMILES | CN(CCCBr)C1=CC=CC=C1.Br |

Introduction

Chemical Identity and Structure

Basic Chemical Information

N-(3-bromopropyl)-N-methylaniline hydrobromide is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1909309-57-4 |

| Molecular Formula | C₁₀H₁₅Br₂N |

| Molecular Weight | 309.04 g/mol |

| IUPAC Name | N-(3-bromopropyl)-N-methylaniline;hydrobromide |

| Standard InChI | InChI=1S/C10H14BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h2-4,6-7H,5,8-9H2,1H3;1H |

The compound consists of an aniline ring where the nitrogen atom is substituted with both a methyl group and a bromopropyl chain. The presence of the hydrobromide moiety affects its solubility and reactivity profiles significantly.

Structural Features

The structure of N-(3-bromopropyl)-N-methylaniline hydrobromide consists of a tertiary amine where the nitrogen atom is bonded to an aromatic ring (aniline), a methyl group, and a 3-bromopropyl chain. This arrangement creates a molecular architecture with specific electronic and steric properties that influence its chemical behavior. The hydrobromide salt formation occurs at the nitrogen atom, which enhances the compound's water solubility compared to its free base form.

Physical and Chemical Properties

Physical Properties

The physical properties of N-(3-bromopropyl)-N-methylaniline hydrobromide determine its handling characteristics and potential applications. Although comprehensive experimental data is limited, theoretical and structural analysis provides insight into its expected properties:

| Property | Description/Value |

|---|---|

| Physical State | Solid at room temperature |

| Color | Not specified in available literature |

| Solubility | Enhanced water solubility (as hydrobromide salt) |

| LogP | Not directly reported, but expected to be moderate due to the presence of both hydrophilic and hydrophobic moieties |

Chemical Reactivity

The chemical reactivity of N-(3-bromopropyl)-N-methylaniline hydrobromide is largely determined by its functional groups:

-

The bromopropyl group serves as an electrophilic site susceptible to nucleophilic substitution reactions.

-

The tertiary amine functionality can participate in acid-base reactions and coordination chemistry.

-

The aromatic ring can undergo typical electrophilic aromatic substitution reactions, though these may be influenced by the electronic effects of the nitrogen substituents.

This combination of reactive sites makes the compound valuable in synthetic organic chemistry, particularly in the preparation of more complex nitrogen-containing compounds.

Synthesis Methods

General Synthetic Pathway

The synthesis of N-(3-bromopropyl)-N-methylaniline hydrobromide typically involves the reaction of N-methylaniline with 3-bromopropyl halides or their equivalents, followed by the addition of hydrobromic acid to form the hydrobromide salt. This synthetic route represents a common method for the preparation of tertiary amines with specific functional groups.

The reaction can be represented by the following general scheme:

-

N-methylaniline + 3-bromopropyl halide → N-(3-bromopropyl)-N-methylaniline

-

N-(3-bromopropyl)-N-methylaniline + HBr → N-(3-bromopropyl)-N-methylaniline hydrobromide

Reaction Conditions and Optimization

The synthesis typically requires controlled reaction conditions to achieve optimal yield and purity. Key factors include:

-

Selection of appropriate solvents (typically polar aprotic solvents like acetonitrile or DMF)

-

Temperature control to minimize side reactions

-

Use of suitable bases to neutralize the hydrogen halide formed during the alkylation step

-

Purification methods such as recrystallization or column chromatography

These reaction parameters can be adjusted depending on the scale of synthesis and the desired purity of the final product.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) can be employed for purity assessment and quantitative analysis of N-(3-bromopropyl)-N-methylaniline hydrobromide. These methods would typically be developed with appropriate mobile phases and detection techniques suitable for tertiary amine hydrobromides.

Applications in Research and Industry

Synthetic Applications

N-(3-bromopropyl)-N-methylaniline hydrobromide serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can be employed in the synthesis of:

-

Complex nitrogen-containing heterocycles

-

Tetrahydroquinolines and their derivatives, which are important scaffolds in pharmaceutical chemistry

-

Various pharmaceutically active compounds with tertiary amine functionalities

The bromopropyl group provides a convenient handle for further functionalization through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Comparison with Structurally Related Compounds

N,N-bis(3-bromopropyl)-3-methylaniline hydrobromide

This related compound (CAS No. 89316-78-9) differs from our target compound in having two bromopropyl groups attached to the nitrogen atom instead of one, and having a methyl group at the meta position of the aniline ring . The molecular formula is C₁₃H₂₀Br₃N with a molecular weight of 430.02 g/mol, making it significantly heavier than N-(3-bromopropyl)-N-methylaniline hydrobromide.

| Parameter | N-(3-bromopropyl)-N-methylaniline hydrobromide | N,N-bis(3-bromopropyl)-3-methylaniline hydrobromide |

|---|---|---|

| CAS Number | 1909309-57-4 | 89316-78-9 |

| Molecular Formula | C₁₀H₁₅Br₂N | C₁₃H₂₀Br₃N |

| Molecular Weight | 309.04 g/mol | 430.02 g/mol |

| Structural Difference | One bromopropyl group on N | Two bromopropyl groups on N; methyl at meta position |

The presence of an additional bromopropyl group in N,N-bis(3-bromopropyl)-3-methylaniline hydrobromide likely enhances its reactivity as an alkylating agent but may reduce its selectivity in certain reactions compared to N-(3-bromopropyl)-N-methylaniline hydrobromide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume